REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:5]([OH:12])=[C:4]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:3]=1.[C:17](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:5]([O:12][CH3:17])=[C:6]([C:8]([CH3:9])([CH3:10])[CH3:11])[CH:7]=1 |f:1.2.3|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
96.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
38.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 13 hrs
|
Duration
|
13 h
|
Type
|
FILTRATION
|
Details
|
Insoluble materials were filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethylacetate (150 mL) and water (100 mL) were added
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned
|
Type
|
WASH
|
Details
|
the organic layer was washed successively with water (100 mL), 5% aqueous NaHCO3 solution (100 mL) and 5% aqueous NaCl solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered by gravity
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.1 g | |
YIELD: PERCENTYIELD | 95.2% | |
YIELD: CALCULATEDPERCENTYIELD | 106.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |